Cas no 70688-05-0 (1H-Indole,2-methyl-1-(1-methylethyl)-(9CI))

1H-Indole,2-methyl-1-(1-methylethyl)-(9CI) structure
70688-05-0 structure
Product Name:1H-Indole,2-methyl-1-(1-methylethyl)-(9CI)
CAS-nummer:70688-05-0
MF:C12H15N
MW:173.254203081131
CID:975500
PubChem ID:3681964
Update Time:2025-04-19

1H-Indole,2-methyl-1-(1-methylethyl)-(9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1H-Indole,2-methyl-1-(1-methylethyl)-(9CI)
    • 1-Isopropyl-2-methyl-1H-indole
    • 1-(1-methylethyl)-2-methylindole
    • 1H-Imidazole, 2-methyl-1-(1-methylethyl)-
    • 1-isopropyl-2-methyl imidazole
    • 1-isopropyl-2-methyl-1H-imidazole
    • 1-isopropyl-2-methyl-indole
    • 2-methyl-N-isopropyl-imidazole
    • AGN-PC-002BYV
    • CTK2I5484
    • SureCN273629
    • 70688-05-0
    • 1H-Indole, 2-methyl-1-(1-methylethyl)-
    • 2-methyl-1-(propan-2-yl)-1H-indole
    • SCHEMBL1885008
    • DB-279279
    • Inchi: 1S/C12H15N/c1-9(2)13-10(3)8-11-6-4-5-7-12(11)13/h4-9H,1-3H3
    • InChI-sleutel: ZRCBZDFXUNINJC-UHFFFAOYSA-N
    • LACHT: N1(C(C)=CC2C=CC=CC1=2)C(C)C

Berekende eigenschappen

  • Exacte massa: 173.12055
  • Monoisotopische massa: 173.120449483g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 13
  • Aantal draaibare bindingen: 1
  • Complexiteit: 176
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 4.9Ų

Experimentele eigenschappen

  • PSA: 4.93
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